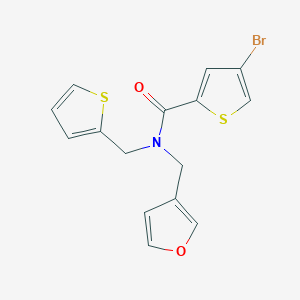![molecular formula C20H17ClN2O2S B2887610 5-(3-chlorophenyl)-7-phenyltetrahydropyrrolo[3',4':3,4]pyrrolo[1,2-c][1,3]thiazole-6,8(1H,7H)-dione CAS No. 321521-97-5](/img/structure/B2887610.png)
5-(3-chlorophenyl)-7-phenyltetrahydropyrrolo[3',4':3,4]pyrrolo[1,2-c][1,3]thiazole-6,8(1H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-chlorophenyl)-7-phenyltetrahydropyrrolo[3',4':3,4]pyrrolo[1,2-c][1,3]thiazole-6,8(1H,7H)-dione is a useful research compound. Its molecular formula is C20H17ClN2O2S and its molecular weight is 384.88. The purity is usually 95%.
BenchChem offers high-quality 5-(3-chlorophenyl)-7-phenyltetrahydropyrrolo[3',4':3,4]pyrrolo[1,2-c][1,3]thiazole-6,8(1H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-chlorophenyl)-7-phenyltetrahydropyrrolo[3',4':3,4]pyrrolo[1,2-c][1,3]thiazole-6,8(1H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, which share structural similarities with the compound , have been recognized for their potent antileishmanial and antimalarial activities . These compounds have been synthesized and evaluated against clinical isolates of Leishmania and Plasmodium berghei infected mice, showing significant potential in suppressing these parasitic diseases.
Anticancer Properties
The structural motif of pyrazolo[3,4-d]pyrimidine, which is related to the compound of interest, has been investigated for its anticancer activity . The synthesized derivatives have shown promising results against various cancer cell lines, suggesting that the compound may also possess anticancer properties worthy of further exploration.
Neuroprotective Effects
Compounds with a pyrazoline structure have been studied for their neuroprotective effects, particularly in relation to oxidative stress and acetylcholinesterase (AchE) activity . These studies are crucial for understanding the potential of such compounds in protecting neural tissues from damage and degeneration.
Pharmacological Effects
The compound’s structural class is known for diverse pharmacological effects, including anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . This broad spectrum of pharmacological actions opens up numerous avenues for medical research and drug development.
Synthetic Methodology and Chemical Intermediates
Research into the synthesis of compounds structurally related to ketamine, which shares features with the compound , has led to the development of new synthetic methodologies . These methods can be applied to create novel chemical intermediates for further pharmaceutical research.
Material Science and Electronics
Derivatives of pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione have been used in the development of new donor–acceptor copolymers for electronic applications . The compound could potentially contribute to advancements in material science, particularly in the creation of electronic components.
Molecular Docking and Computational Studies
The compound’s potential interactions with biological targets can be explored through molecular docking studies . These computational approaches provide insights into the binding affinities and modes of action, which are essential for drug design and development.
Environmental Impact and Toxicology
While not directly related to the compound , studies on related compounds have highlighted the importance of understanding the environmental impact and toxicological profiles . Such research is vital for assessing the safety and ecological effects of new chemical entities.
Propiedades
IUPAC Name |
7-(3-chlorophenyl)-10-phenyl-4-thia-6,10-diazatricyclo[6.3.0.02,6]undecane-9,11-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S/c21-13-6-4-5-12(9-13)18-17-16(15-10-26-11-22(15)18)19(24)23(20(17)25)14-7-2-1-3-8-14/h1-9,15-18H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCZASBHGOCUQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C(N2CS1)C4=CC(=CC=C4)Cl)C(=O)N(C3=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenyl)-7-phenyltetrahydropyrrolo[3',4':3,4]pyrrolo[1,2-c][1,3]thiazole-6,8(1H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-methylacetamide](/img/structure/B2887527.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2887528.png)
![7-Aminospiro[2.4]heptane-7-carboxylic acid;hydrochloride](/img/structure/B2887529.png)

![Tert-butyl N-[[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl]carbamate](/img/structure/B2887532.png)
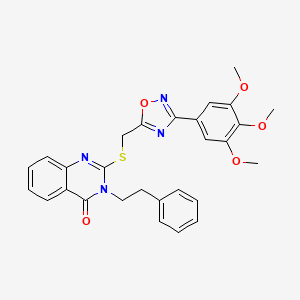
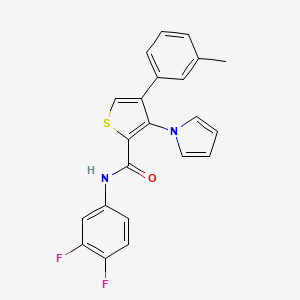
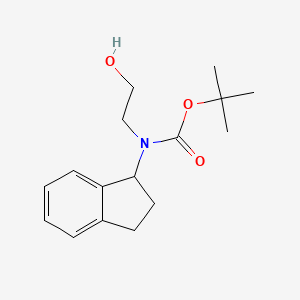
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2887538.png)
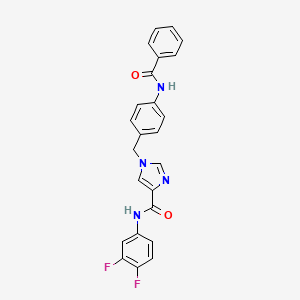

![2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2887547.png)
![Isopropyl 2-[4-(2-fluorophenyl)piperazino]nicotinate](/img/structure/B2887549.png)
